molecular formula C16H20FNOS B2459565 2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1704520-18-2

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2459565
CAS RN: 1704520-18-2
M. Wt: 293.4
InChI Key: XJBAYKWAGXTZGN-UHFFFAOYSA-N
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Description

Prasugrel is a thienopyridine class inhibitor of platelet activation and aggregation mediated by the P2Yi 2 adenosine diphosphate (ADP) receptor . It is the active ingredient in Effient® tablets approved for the treatment of acute coronary syndrome .


Synthesis Analysis

The biotransformation of prasugrel involves rapid deesterification to R-95913 followed by cytochrome P450 (P450)-mediated formation of R-138727 . The processes for preparing Prasugrel have been described in a number of references .


Molecular Structure Analysis

The empirical formula of Prasugrel is C20H20FNO3S .


Chemical Reactions Analysis

The biotransformation of prasugrel to R-138727 involves rapid deesterification to R-95913 followed by cytochrome P450 (P450)-mediated formation of R-138727 .


Physical And Chemical Properties Analysis

Prasugrel has the empirical formula C20H20FNO3S .

Scientific Research Applications

Platelet Inhibition and Cardiovascular Research

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone: is structurally related to the novel platelet inhibitor Prasugrel . Researchers have explored its potential as an antiplatelet agent, particularly in the context of cardiovascular diseases. Platelet inhibition plays a crucial role in preventing thrombotic events, making this compound valuable for drug development in this area .

Mechanism of Action

Target of Action

The primary target of this compound is the P2Y12 receptor , a G-protein-coupled receptor found on the surface of platelet cells . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

The compound interacts with the P2Y12 receptor in an irreversible manner , binding to the residues Cys97 and Cys175 of the human P2Y12-receptor . This binding inhibits the function of the receptor, thereby reducing platelet aggregation .

Biochemical Pathways

The compound affects the platelet aggregation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein coupled receptor signaling pathway that leads to platelet aggregation . The downstream effect is a reduction in blood clot formation.

Pharmacokinetics

The biotransformation of the compound involves rapid deesterification followed by cytochrome P450 (P450)-mediated formation of the active metabolite . The human lymphoblast-expressed enzymes capable of forming the active metabolite, in rank order of rates, were CYP3A4>CYP2B6>CYP2C19≈CYP2C9>CYP2D6 . The compound is less dependent on the CYP enzymes for its conversion to active metabolite .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in platelet aggregation, which can prevent the formation of blood clots . This makes it potentially useful in the treatment of conditions where blood clot formation is a risk, such as in certain cardiovascular diseases .

Action Environment

Long-term exposure to air and moisture may cause certain degradation .

properties

IUPAC Name

2-cyclopropyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c17-14-4-2-1-3-13(14)15-7-8-18(9-10-20-15)16(19)11-12-5-6-12/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBAYKWAGXTZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

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